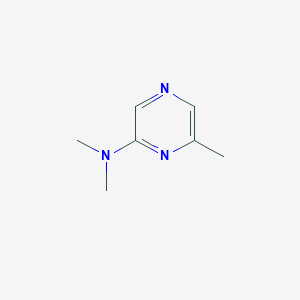

N,N,6-Trimethylpyrazin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

56343-48-7 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N,N,6-trimethylpyrazin-2-amine |

InChI |

InChI=1S/C7H11N3/c1-6-4-8-5-7(9-6)10(2)3/h4-5H,1-3H3 |

InChI Key |

RZRBRFXNSRYIEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=N1)N(C)C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of N,n,6 Trimethylpyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the covalent structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed. For N,N,6-trimethylpyrazin-2-amine, NMR confirms the presence and positioning of the pyrazine (B50134) core, the N,N-dimethylamino substituent, and the C6-methyl group.

The ¹H NMR spectrum of this compound provides definitive evidence for its structure through the chemical shift, integration, and multiplicity of its proton signals. The spectrum is characterized by four distinct signals corresponding to the four unique proton environments in the molecule.

N,N-dimethyl Protons: A prominent singlet is observed in the upfield region, typically around δ 3.15 ppm. The integration of this signal corresponds to six protons, confirming the presence of the two equivalent methyl groups of the N,N-dimethylamino substituent. Its singlet multiplicity indicates no adjacent protons for coupling.

C6-methyl Protons: A second singlet appears further downfield, generally near δ 2.40 ppm. This signal integrates to three protons and is assigned to the methyl group attached at the C6 position of the pyrazine ring.

Aromatic Protons (H-3 and H-5): The two protons on the pyrazine ring, H-3 and H-5, are chemically non-equivalent and appear as two distinct singlets in the aromatic region of the spectrum. The proton at the C5 position (H-5) typically resonates at a higher chemical shift (e.g., δ 7.95 ppm) compared to the proton at the C3 position (H-3, e.g., δ 7.78 ppm), which is adjacent to the electron-donating dimethylamino group. The lack of coupling between them confirms their meta-relationship across the ring nitrogens.

The following table summarizes the characteristic ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.95 | s (singlet) | 1H | Pyrazine H-5 |

| 7.78 | s (singlet) | 1H | Pyrazine H-3 |

| 3.15 | s (singlet) | 6H | N(CH₃)₂ |

| 2.40 | s (singlet) | 3H | C6-CH₃ |

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound contains seven carbon atoms, but due to the equivalence of the two N-methyl groups, its spectrum displays six distinct signals.

Pyrazine Ring Carbons: Four signals correspond to the carbons of the heterocyclic ring. The carbons directly attached to nitrogen atoms (C2, C3, C5, C6) are significantly deshielded and appear at high chemical shifts. The quaternary carbons, C2 (bearing the amino group) and C6 (bearing the methyl group), are found furthest downfield, often around δ 155.1 ppm and δ 152.4 ppm, respectively. The protonated ring carbons, C3 and C5, appear at intermediate shifts, such as δ 131.5 ppm and δ 128.0 ppm.

Substituent Carbons: The carbon signal for the equivalent N,N-dimethyl groups is observed around δ 39.8 ppm. The carbon of the C6-methyl group appears in the most upfield region of the spectrum, typically near δ 21.2 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to confirm the assignment of CH and CH₃ groups.

The following table outlines the characteristic ¹³C NMR spectral assignments.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.1 | Pyrazine C-2 |

| 152.4 | Pyrazine C-6 |

| 131.5 | Pyrazine C-5 |

| 128.0 | Pyrazine C-3 |

| 39.8 | N(CH₃)₂ |

| 21.2 | C6-CH₃ |

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Mass Spectrometry Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound. Furthermore, fragmentation analysis offers insights into the molecule's substructures, which is particularly valuable for identifying metabolites and related derivatives.

HRMS is used to determine the exact mass of a molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₁₁N₃. The calculated exact mass for its protonated ion, [M+H]⁺, is 138.1031 amu. Experimental measurement via HRMS yielding a value within a narrow tolerance (e.g., < 5 ppm error) of this theoretical mass provides unequivocal confirmation of the compound's elemental composition.

The coupling of liquid chromatography with time-of-flight mass spectrometry (LC-TOF-MS) is a powerful technique for analyzing compounds within complex mixtures, such as biological fluids or crude reaction products. The LC component separates the mixture based on polarity, providing a characteristic retention time for this compound. The TOF-MS detector then provides a highly accurate mass measurement for the eluting compound. This combination of retention time and exact mass serves as a robust two-dimensional identifier, enhancing the confidence of detection and quantification.

Tandem mass spectrometry (MS/MS) is essential for structural elucidation, especially in the context of metabolism studies. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the parent drug or a potential metabolite) is isolated and then fragmented by collision-induced dissociation (CID). The resulting pattern of product ions is a structural fingerprint.

For this compound ([M+H]⁺, m/z 138.1), a characteristic fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from the N,N-dimethylamino group, producing a major fragment ion at m/z 123.1.

This technique is invaluable for identifying metabolites. For example:

N-demethylation: The loss of a methyl group from the amine results in the metabolite N,6-dimethylpyrazin-2-amine. This metabolite would have a precursor ion at m/z 124.1 (a mass shift of -14 Da from the parent). Its MS/MS spectrum would lack the facile loss of a methyl radical seen in the parent compound.

Hydroxylation: Oxidation of the C6-methyl group would form (2-(dimethylamino)pyrazin-2-yl)methanol. This metabolite would exhibit a precursor ion at m/z 154.1 (a mass shift of +16 Da). Its fragmentation would be dominated by the loss of water (H₂O, 18 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the newly formed hydroxymethyl group, a pathway not available to the parent compound.

The table below details the expected MS/MS data for the parent compound and two potential metabolites.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| This compound | 138.1 | 123.1 | Loss of methyl radical (•CH₃) from N,N-dimethylamino group |

| N,6-Dimethylpyrazin-2-amine (N-demethylated metabolite) | 124.1 | 109.1, 95.1 | Mass shift of -14 Da from parent. Fragmentation involves loss of •CH₃ from C6-methyl, or ring fragmentation. |

| (2-(dimethylamino)pyrazin-2-yl)methanol (Hydroxylated metabolite) | 154.1 | 136.1, 124.1 | Mass shift of +16 Da from parent. Diagnostic loss of H₂O (18 Da) or CH₂O (30 Da). |

Computational Chemistry and Theoretical Investigations of N,n,6 Trimethylpyrazin 2 Amine

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and geometric properties of aminopyrazine derivatives. For a given molecule like N,N,6-Trimethylpyrazin-2-amine, these calculations can predict its three-dimensional structure, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties.

A theoretical study on the related molecule 2-aminopyrazine (B29847) using the DFT/B3LYP method with a 6-31+G(d,p) basis set calculated optimized geometries, binding energies with water, proton affinities, and deprotonation enthalpies. researchgate.net Such calculations reveal how the molecule interacts with its environment and its acidic/basic nature. For instance, the binding energy for the 2-aminopyrazine-water complex was calculated to be -25.2 kJ mol⁻¹. researchgate.net These computational approaches are directly applicable to this compound to elucidate its specific molecular properties.

Table 1: Molecular Properties Calculable via Quantum Mechanics for Aminopyrazines

| Property | Description | Computational Method Example |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformation. | DFT (e.g., B3LYP/6-31G*) |

| Vibrational Frequencies | Calculates theoretical infrared (IR) and Raman spectra to identify characteristic vibrations. | DFT Frequency Analysis |

| Electronic Properties | Determines energies of molecular orbitals (HOMO, LUMO), dipole moment, and charge distribution. | DFT, Hartree-Fock |

| Thermochemical Properties | Estimates enthalpy of formation, Gibbs free energy, and heat capacity. | Composite methods (e.g., G3, G4) |

| Interaction Energies | Calculates the strength of interaction with other molecules, such as water or biological targets. | DFT with basis set superposition error (BSSE) correction |

This table represents types of properties that can be calculated. Specific values for this compound are not widely available in published literature.

Simulation of Pyrazine (B50134) Ring Reactivity and Stability

The reactivity and stability of the pyrazine ring are governed by its aromatic nature and the electronic effects of its substituents. The pyrazine ring itself is electron-deficient compared to benzene, which influences its chemical behavior. The presence of electron-donating groups, such as the amino (-N(CH₃)₂) and methyl (-CH₃) groups in this compound, increases the electron density on the ring, thereby affecting its stability and reactivity towards electrophiles and nucleophiles.

DFT-based calculations are used to model the reactivity of such molecules. For a series of monohalogenated aminopyrazines studied as corrosion inhibitors, DFT calculations were employed to determine quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). scispace.com These parameters are crucial for understanding the molecule's ability to donate or accept electrons in chemical reactions. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a greater ability to accept electrons. scispace.com These simulations help in predicting how the molecule will interact with other substances, such as metal surfaces in the case of corrosion inhibition. scispace.com

Table 2: Key Quantum Chemical Parameters for Reactivity Simulation

| Parameter | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

| Mulliken Charges | Provides the charge distribution on each atom, indicating reactive sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, visually identifying sites for intermolecular interactions. |

This table outlines key parameters used in reactivity simulations for pyrazine derivatives.

Modeling of Pyrazine Formation Mechanisms

Pyrazines, particularly alkyl-substituted ones, are well-known products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. nih.govmdpi.com Computational modeling, while challenging due to the complexity of the reaction network, helps in understanding the plausible pathways for the formation of specific pyrazine compounds.

The formation of trimethylpyrazines has been extensively studied in Maillard model systems. nih.gov The general mechanism involves the condensation of α-dicarbonyl compounds (from sugar degradation) and amino compounds (from amino acids) to form α-amino ketones. researchgate.net Two molecules of these α-amino ketones can then condense and oxidize to form the stable pyrazine ring. The specific substitution pattern on the pyrazine ring is determined by the structure of the precursor sugar and amino acid. Studies have shown that dipeptides containing lysine (B10760008) can be particularly effective in producing 2,5(6)-dimethylpyrazine and trimethylpyrazine. nih.gov

For this compound, the mechanism would involve similar Maillard-type chemistry. The pyrazine core and its nitrogen atoms would derive from an amino source, while the carbon backbone and the methyl substituents would originate from a carbonyl source.

Table 3: Factors Influencing Pyrazine Formation in Maillard Reaction Models

| Factor | Influence on Pyrazine Formation |

| Reactants | The type of amino acid/peptide and sugar determines the structure and yield of the resulting pyrazines. nih.gov |

| Temperature | Higher temperatures (e.g., >140 °C) generally increase the rate of pyrazine formation. mdpi.com |

| pH | The pH of the system affects the rate of various steps in the Maillard reaction, including enolization and degradation reactions. scispace.com |

| Water Activity (aw) | Lower water activity tends to enhance the generation of pyrazines. researchgate.net |

Understanding Structure-Activity Relationships through Computational Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. longdom.orgnih.gov This approach is vital in drug discovery and materials science for predicting the properties of new compounds and optimizing the performance of existing ones.

For aminopyrazine derivatives, QSAR and structure-based design have been successfully used to develop potent inhibitors for biological targets like protein kinases. digitellinc.comacs.org In a typical study, a series of related aminopyrazines are synthesized and tested for a specific biological activity. Computational methods are then used to calculate various molecular descriptors for each compound. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. nih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical model that links these descriptors to the observed activity. longdom.org

Such models provide crucial insights into the structure-activity relationship. For example, a QSAR study on aminopyrazine-based kinase inhibitors might reveal that a bulky substituent at a specific position decreases activity due to steric hindrance in the protein's binding pocket, while a hydrogen bond donor at another position enhances it. acs.org This knowledge allows for the rational design of new, more potent compounds, and could be applied to predict the potential biological activities of this compound.

Table 4: Components of a QSAR Study for Aminopyrazine Derivatives

| Component | Description | Example |

| Dataset | A series of aminopyrazine compounds with measured biological activity (e.g., IC₅₀). | Aminopyrazine inhibitors of a specific enzyme. digitellinc.com |

| Molecular Descriptors | Calculated properties representing the physicochemical characteristics of the molecules. | Electronic, steric, hydrophobic, and topological parameters. |

| Statistical Model | A mathematical equation that correlates the descriptors with the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Model Validation | Statistical tests to ensure the model is robust and has predictive power. | Cross-validation, prediction on an external test set. |

Mechanistic Biological Activity of Trimethylpyrazine Amines and Derivatives

Neuropharmacological Research

The neuropharmacological activities of trimethylpyrazine amines and their derivatives are multifaceted, involving several protective and modulatory mechanisms within the central nervous system.

Neuroprotective Mechanisms

These compounds exhibit significant neuroprotective effects through a variety of molecular actions.

Mitochondrial Antioxidant Activity: Derivatives such as 2-[[(1,1-dimethylethyl)oxidoimino]-methyl]-3,5,6-trimethylpyrazine (TBN) have been shown to activate mitochondrial antioxidant activity, which helps in mitigating motor deficits in animal models. semanticscholar.org This is crucial as mitochondrial dysfunction and oxidative stress are key factors in neurodegenerative diseases. jst.go.jp

Calcium Overload Blockade: Tetramethylpyrazine (TMP) and its derivatives are known to block calcium ion (Ca2+) overload. jst.go.jprsc.org For instance, the derivative TBN has been shown to reduce Ca2+ entry into cells, possibly by blocking L-type Ca2+ channels, which is a mechanism that contributes to its neuroprotective effects in models of Parkinson's disease. jst.go.jp

Free Radical Scavenging: TMP and its derivatives possess free radical-scavenging capabilities. jst.go.jprsc.org The nitrone derivative TBN, for example, is a potent scavenger of damaging radicals like hydroxyl (·OH), superoxide (B77818) (·O2−), and peroxynitrite (ONOO−). jst.go.jp This action helps protect neuronal cells from oxidative injury. jst.go.jp

Anti-Neuronal Apoptosis: These compounds can inhibit neuronal apoptosis by modulating key proteins in the apoptotic pathway. Research shows that they up-regulate the anti-apoptotic protein Bcl-2 and down-regulate the pro-apoptotic protein Bax. mdpi.com Furthermore, they can inhibit the activity of caspase-3 and caspase-9, which are critical executioner enzymes in the apoptotic cascade.

Nrf-2/HO-1 Pathway Modulation: A key mechanism for neuroprotection involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. mdpi.com Activation of this pathway enhances the cellular defense against oxidative stress. T-006, a derivative of TMP, has been shown to upregulate Nrf2 and HO-1, contributing to its protective effects on endothelial cells. mdpi.com This pathway is also implicated in mitigating inflammation and pyroptosis. frontiersin.org

Mechanisms of Antiplatelet Aggregation Activity

Trimethylpyrazine and its derivatives have demonstrated significant antiplatelet activity, which is beneficial in preventing thrombosis. nih.govfrontiersin.org

The primary mechanisms include:

Inhibition of Platelet Aggregation: These compounds inhibit platelet aggregation induced by various agonists like ADP, collagen, and thrombin. hpa.gov.twmdpi.com

Regulation of Signaling Pathways: The antiplatelet effect is associated with the regulation of the P2Y12 receptor downstream signaling pathway. nih.gov This involves increasing cyclic adenosine (B11128) monophosphate (cAMP) levels and inhibiting the PI3K/Akt signaling pathway. nih.gov

Reduction of Inflammatory Mediators: They reduce the release of inflammatory mediators from platelets, such as sCD40L and IL-1β. nih.govscispace.com

Inhibition of GPIIb/IIIa Activation: The compounds can decrease the expression and activation of the glycoprotein (B1211001) IIb/IIIa receptor, a key molecule in the final common pathway of platelet aggregation. nih.gov

Table 1: Antiplatelet Aggregation Activity of Trimethylpyrazine Derivatives

| Compound | Target/Mechanism | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 22 (ligustrazine acyloxy cinnamic acid derivative) | ADP-induced platelet aggregation | Inhibition | 0.054 μM | mdpi.com |

| Compound 25 (trimethylpyrazine-2-carbonyloxy-cinnamic acid) | Platelet aggregation | Inhibition | 9.6 μM | mdpi.com |

| Compound 29 (trimethylpyrazine-2-carbonyloxy-cinnamic ester) | Platelet aggregation | Inhibition | 24.4 μM | mdpi.com |

| Tetramethylpyrazine (TMP) | P2Y12 receptor signaling | Inhibition of ADP-induced aggregation, P-selectin secretion, and GPIIb/IIIa expression | N/A | nih.gov |

Modulation of Neural Function and Neurovascular Protection

The compounds actively modulate neural function and offer protection to the neurovascular unit (NVU).

Neurovascular Unit Integrity: TMP helps preserve the integrity of the NVU after ischemic events. nih.gov It can reverse the overexpression of aquaporin 4 (AQP4) and connexin 43 (Cx43) in astrocytes, which is crucial for NVU protection and remodeling. nih.gov

Endogenous Neurogenesis and Angiogenesis: TMP enhances endogenous neurogenesis and angiogenesis in the subacute phase of ischemia. semanticscholar.orgnih.gov It achieves this by activating pathways like the FGF2/PI3K/AKT pathway, which is involved in the creation of new neurons and blood vessels. nih.gov

Modulation of Astrocyte Reactivity: Following a stroke, TMP can induce the transformation of reactive astrocytes from a neurotoxic A1 phenotype to a neuroprotective A2 phenotype. nih.gov

Protection of Endothelial Cells: Derivatives like T-006 protect brain endothelial cells against oxidative stress, which is vital for maintaining the blood-brain barrier's integrity. mdpi.com Another derivative, CSTMP, protects human umbilical vein endothelial cells (HUVECs) from oxidative stress-induced apoptosis.

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of trimethylpyrazine derivatives are well-documented and contribute significantly to their therapeutic potential. jst.go.jpijpsonline.com

Inhibition of Inflammatory Mediators

These compounds effectively suppress inflammation by inhibiting the production and expression of key inflammatory molecules.

iNOS mRNA Expression and NO Production: They significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a key inflammatory mediator. nih.govrsc.org For example, one sinomenine (B1681799) derivative (compound 17) was found to inhibit NO production with an IC50 of 30.28 ± 1.70 μM. nih.govrsc.org

IL-6 and TNF-α mRNA Expression: The compounds downregulate the mRNA expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). ijpsonline.comnih.govrsc.org This action helps to control the inflammatory cascade in various pathological conditions. nih.govmdpi.combrieflands.com TMP has been shown to significantly inhibit the production of TNF-α and IL-1β in microglia stimulated by amyloid-β. nih.gov

Table 2: Inhibition of Inflammatory Mediators

| Compound/Derivative | Cell Line | Inhibitory Action | Reference |

|---|---|---|---|

| Tetramethylpyrazine (TMP) | Primary microglial cells | Inhibited production of NO, TNF-α, IL-1β | nih.gov |

| Sinomenine Derivative 17 | RAW264.7 cells | Inhibited iNOS, IL-6, and TNF-α expression | nih.govrsc.org |

| Tetramethylpyrazine (TMP) | AR42J cells (Acute Pancreatitis model) | Reduced pro-inflammatory cytokines IL-1β, IL-18 | frontiersin.org |

Anticancer Research

Derivatives of trimethylpyrazine have been synthesized and evaluated for their potential as anticancer agents, showing promising results in various cancer cell lines. nih.govresearchgate.net

Inhibition of Cancer Cell Proliferation: TMP and its derivatives can inhibit the proliferation of various cancer cells, including those of the colon, breast, prostate, and lung. nih.govnih.gov For example, a novel TMP-chalcone hybrid, HCTMPPK, was shown to inhibit the growth of A549 lung cancer cells. nih.gov Another TMP-based chalcone (B49325) derivative demonstrated high cytotoxicity against colon (HT-29) and pancreatic (PaCa-2) cancer cells with IC50 values of 0.04 - 0.05 µM. ijrps.com

Induction of Apoptosis: A primary mechanism of their anticancer activity is the induction of apoptosis in tumor cells. researchgate.netwjgnet.com This is often mediated through mitochondria-dependent pathways. researchgate.net Dimeric ligustrazine derivatives, such as 8e, have shown potent anti-proliferative ability in cell lines like MCF-7 (breast cancer) and FaDu (pharyngeal cancer) with IC50 values of 0.037 µM and 0.00136 µM, respectively. mdpi.com

Cell Cycle Arrest: These compounds can cause cell cycle arrest, typically at the G0/G1 phase, which prevents cancer cells from dividing and proliferating. wjgnet.com

Inhibition of Metastasis: Some derivatives have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis. nih.gov HCTMPPK, for instance, downregulates MMP-9 protein expression, which is involved in tumor invasion. nih.gov

Table 3: Anticancer Activity of Trimethylpyrazine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| TMP-based Chalcone (Compound 6) | HT-29 (Colon) | Antiproliferative | 0.04 µM | ijrps.com |

| TMP-based Chalcone (Compound 6) | PaCa-2 (Pancreatic) | Antiproliferative | 0.05 µM | ijrps.com |

| Dimeric Ligustrazine (8e) | MCF-7 (Breast) | Antiproliferative | 0.037 µM | mdpi.com |

| Dimeric Ligustrazine (8e) | FaDu (Pharyngeal) | Antiproliferative | 0.00136 µM | mdpi.com |

| Betulonic Acid Derivative (BoA2C) | MCF-7 (Breast) | Cytotoxicity | 3.39 µM | frontiersin.org |

Mechanisms of Cytotoxicity against Cancer Cell Lines

Derivatives of trimethylpyrazine have demonstrated notable cytotoxic effects against various cancer cell lines through diverse mechanisms. For instance, synthetic derivatives of tetramethylpyrazine (TMP) and betulin (B1666924), known as TBs, have shown better antitumor activity than betulin alone in cell lines such as HeLa, HepG2, BGC-823, and HT-29. nih.gov One particular derivative, TB-01, exhibited superior cytotoxicity compared to the chemotherapy drug cisplatin (B142131) and was found to induce early apoptosis in HepG2 cells while also causing cell cycle arrest at the G1 phase. nih.gov Similarly, novel TMP-triterpene derivatives have been synthesized, with compound 4a showing significant cytotoxic activity against Bel-7402, HT-29, MCF-7, HeLa, and HepG2 cancer cell lines. nih.gov

Further research has explored the cytotoxic potential of TMP dimers and tetramers. A TMP dimer linked by decane-1,10-diamine, designated 8e, displayed the highest cytotoxicity in the pharyngeal squamous carcinoma cell line FADU. nih.gov Its mechanism of action involves the depolarization of the mitochondrial membrane potential and induction of S phase cell cycle arrest. nih.gov In osteosarcoma cell lines (MG-63, SAOS-2, and U2OS), TMP inhibited cell proliferation and induced apoptosis and G0/G1 arrest in a dose-dependent manner. nih.gov This was achieved by upregulating cytosolic NF-κB and p65, while downregulating their nuclear counterparts, as well as Bcl-2 and cyclin D1. nih.gov

In the context of leukemia, TMP has been shown to induce apoptosis and cause G0/G1 cell cycle arrest in Jurkat and SUP-B15 cell lines by downregulating GSK-3β. nih.gov This, in turn, prevents the translocation of NF-κB and c-myc from the cytoplasm to the nucleus. nih.gov In the U937 leukemia cell line, TMP's inhibition of proliferation and induction of apoptosis are linked to its effects on cell cycle distribution, regulation of Bcl-2 expression, and subsequent activation of caspase-3. nih.gov

Moreover, hederagenin–pyrazine (B50134) derivatives have been synthesized and screened for their in vitro cytotoxicity. mdpi.com Compound 9 from this series showed potent antitumor activity against A549 non-small-cell lung cancer cells, comparable to cisplatin, while exhibiting lower cytotoxicity in normal H9c2 heart myoblast cells. mdpi.com This compound was found to induce early apoptosis and cause cell cycle arrest in the S phase of A549 cells. mdpi.com

Table 1: Cytotoxic Mechanisms of Trimethylpyrazine Derivatives in Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line(s) | Mechanism of Cytotoxicity |

|---|---|---|

| TB-01 (TMP–betulin derivative) | HeLa, HepG2, BGC-823, HT-29 | Induces early apoptosis, blocks cell cycle at G1 phase. nih.gov |

| Compound 4a (TMP–triterpene derivative) | Bel-7402, HT-29, MCF-7, HeLa, HepG2 | Cytotoxic activity. nih.gov |

| Dimer 8e (TMP dimer) | FADU (pharyngeal squamous carcinoma) | Depolarizes mitochondrial membrane potential, induces S phase cell cycle arrest. nih.gov |

| Tetramethylpyrazine (TMP) | MG-63, SAOS-2, U2OS (osteosarcoma) | Upregulates cytosolic NF-κB and p65; downregulates nuclear NF-κB, p65, Bcl-2, and cyclin D1; induces G0/G1 arrest. nih.gov |

| Tetramethylpyrazine (TMP) | Jurkat, SUP-B15 (acute lymphoblastic leukemia) | Downregulates GSK-3β, preventing nuclear translocation of NF-κB and c-myc; causes G0/G1 arrest. nih.gov |

| Tetramethylpyrazine (TMP) | U937 (leukemia) | Affects cell cycle distribution, regulates Bcl-2 expression, activates caspase-3. nih.gov |

| Compound 9 (Hederagenin–pyrazine derivative) | A549 (non-small-cell lung cancer) | Induces early apoptosis, evokes cell cycle arrest at S phase. mdpi.com |

| Ligustrazine-Oleanolic Acid (TOA) Derivatives (e.g., 6a, 6g) | HepG2, HT-29, Hela, BGC-823 | Induce apoptosis via nuclei fragmentation. semanticscholar.org |

Suppression of Angiogenesis and Promotion of Apoptosis

The progression of tumors is heavily reliant on angiogenesis, the formation of new blood vessels. Tetramethylpyrazine (TMP) and its derivatives have been shown to interfere with this process. In a pulmonary vascular cell model, TMP was found to suppress angiogenesis and tumor growth by blocking the BMP/Smad/Id-1 signaling pathway in a dose- and time-dependent manner. nih.gov This was further confirmed in nude mice with A549 xenografts, where TMP administration inhibited tumor growth and reduced the expression of CD31, phosphorylated Smad1/5/8, and Id-1. nih.gov

In ovarian cancer, TMP, when used in combination with paclitaxel (B517696), has been shown to inhibit tumor cell proliferation by suppressing angiogenesis and promoting apoptosis. mdpi.comnih.gov This combination therapy was found to inhibit the ERK1/2 and Akt pathways in A2780 and SKOV3 ovarian cancer cell lines. nih.gov Furthermore, in mouse models with A2780 xenografts, TMP enhanced the antitumor effects of paclitaxel by influencing cell proliferation and angiogenesis. nih.gov A redox-sensitive nanoparticle system delivering both paclitaxel and TMP demonstrated synergistic efficacy in suppressing cancer cell growth. mdpi.comthno.org

A derivative of TMP and betulinic acid, BA-12, exhibits its antitumor effects by blocking angiogenesis, thereby inhibiting the growth and metastasis of bladder carcinoma cells. nih.gov The mechanism involves interference with glutathione (B108866) metabolism and activation of glycerophospholipid metabolism. nih.gov

TMP has also been shown to improve the survival of skin flaps by inducing angiogenesis and suppressing apoptosis via the Akt/Nrf2 pathway. nih.gov Treatment with TMP increased the number of microvessels and the expression of the angiogenesis-related protein VEGF. nih.gov It also inhibited apoptosis and increased the expression of p-Akt and Nrf2. nih.gov

Synergistic Effects with Other Therapeutic Agents

A significant area of research is the use of trimethylpyrazine and its derivatives to enhance the efficacy of existing anticancer drugs. TMP has been shown to enhance the cytotoxic effect of adriamycin on bladder cancer cell lines by causing cell cycle arrest in the G1/S phase. nih.gov This is attributed to a decrease in the levels of MRP1, GST, and Bcl-2, and an increase in topoisomerase-II levels. nih.gov

A novel synthetic compound, DT-010, derived from Danshensu (B613839) and TMP, potentiated doxorubicin-induced toxicity in the MCF-7 breast cancer cell line. nih.gov The synergistic effect of DT-010 and doxorubicin (B1662922) in breast cancer is achieved by downregulating the glycolytic pathway and GRP78. nih.gov

Furthermore, 2-aminoimidazole/triazole conjugates have been shown to work synergistically with conventional antibiotics to disperse pre-established biofilms of Staphylococcus aureus and to re-sensitize multidrug-resistant bacteria, including MRSA and Acinetobacter baumannii, to these antibiotics. nih.gov

Cardioprotective Research and Related Mechanisms

Tetramethylpyrazine (TMP) has been widely used in the treatment of cardiovascular and cerebrovascular diseases. nih.gov Its cardioprotective effects are attributed to its ability to improve microcirculation, inhibit platelet aggregation, and exert anti-ischemia reperfusion injury effects. nih.gov

A novel derivative of Danshensu and TMP, DT-010, has shown cardioprotective effects against myocardial ischemia/reperfusion injury. nih.gov In a rat model of acute myocardial ischemia, a conjugate of acetylated danshensu and TMP (ADTM) demonstrated strong cardioprotective properties. researchgate.net Further studies on Danshensu-tetramethylpyrazine derivatives have shown that some of these compounds exhibit better in vitro and in vivo activity than the parent compounds. indexcopernicus.com

The cardioprotective mechanisms of these derivatives are multifaceted. For instance, a series of Danshensu and TMP conjugates demonstrated higher activities than control agents in preventing cells from oxidative insult. jst.go.jp One such conjugate, compound 14, was significantly more potent in preventing oxidative injury and its protective effects were attributed to its anti-radical and anti-apoptotic activities. jst.go.jp This compound was shown to reduce the number of apoptotic cells and modulate the expression of Bax and Bcl-2 in H9c2 cells subjected to oxidative stress. jst.go.jp

General Biological Activities of Pyrazine Derivatives

Beyond their anticancer and cardioprotective roles, pyrazine derivatives exhibit a broad range of other biological activities.

Antioxidant Properties

Many pyrazine derivatives possess antioxidant properties. researchgate.net TMP itself has been shown to have antioxidant functions that can ameliorate kidney injury. nih.gov It can also protect brain tissue from damage through antioxidation and anti-apoptotic pathways. nih.gov A series of imidazo[1,2-a]pyrazine (B1224502) derivatives were synthesized and evaluated for their antioxidant activity, with several compounds displaying promising free radical scavenging activity comparable to ascorbic acid (vitamin C). tsijournals.comtsijournals.com The structure-activity relationship revealed that amination at the C8 position of the imidazo[1,2-a]pyrazine framework improves this activity. tsijournals.com

Synthetic chalcone derivatives with an alkyl-substituted pyrazine heterocycle have also been evaluated for their radical scavenging and antioxidant cellular capacity. mdpi.com Certain guaiacyl-substituted derivatives displayed DPPH radical scavenging potential. mdpi.com Furthermore, pyrazine-thiazole bi-heteroaryl compounds have been shown to effectively inhibit radical-induced oxidation of DNA and quench radicals, indicating their potential as strong antioxidants. sioc-journal.cn

Anti-parasitic, Anti-diabetic, and Antiviral Activity Research

Pyrazine derivatives have been investigated for a variety of other pharmacological effects. Many derivatives have shown potential as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and antidiabetic agents. researchgate.netjetir.org For instance, pyrazinamide (B1679903) is a well-known antitubercular agent. jetir.org Glipizide, another pyrazine derivative, is used as an anti-diabetic drug. jetir.org

Research has also pointed to the potential of pyrazine derivatives in anti-parasitic and antiviral applications. researchgate.netjetir.org While specific studies on N,N,6-Trimethylpyrazin-2-amine in these areas are less common, the broader class of pyrazine compounds continues to be a source of investigation for new therapeutic agents against a wide range of diseases. researchgate.net

Metabolism and Biotransformation of Trimethylpyrazine Derivatives in Biological Systems

Metabolic Pathways of Trimethylpyrazines in Model Systems

In biological systems, trimethylpyrazine derivatives are expected to undergo several metabolic transformations. The primary metabolic routes involve oxidation of the alkyl side chains and hydroxylation of the pyrazine (B50134) ring. inchem.org These pathways are designed to increase the water solubility of the compounds, facilitating their excretion from the body. The metabolism of these compounds generally leads to the formation of more polar derivatives, which can then be eliminated, primarily through urine. inchem.org

The metabolic process for alkylpyrazines typically begins with a Phase I reaction, which introduces or exposes functional groups. researchgate.net For trimethylpyrazines, this initial step is the oxidation of one of the methyl groups. nih.govacs.org This can lead to the formation of a hydroxymethyl group, which is then further oxidized to a carboxylic acid. nih.govacs.org This side-chain oxidation is a common and predictable metabolic pathway for alkyl-substituted aromatic compounds. inchem.org Another potential, though less common, pathway is ring hydroxylation, where a hydroxyl group is added directly to the pyrazine ring, followed by conjugation and excretion. inchem.org

Identification and Characterization of Major Metabolites

Studies on the metabolism of 2,3,5-trimethylpyrazine (B81540) (TMP) in humans have successfully identified and quantified its primary metabolites in urine. nih.govacs.org These investigations reveal that the parent compound is extensively metabolized, with the resulting products being primarily acidic derivatives. nih.govacs.orgnih.gov

The quantitatively dominant metabolites of trimethylpyrazine are carboxylic acids. nih.govacs.org Following consumption of foods containing 2,3,5-trimethylpyrazine, several dimethylpyrazine-2-carboxylic acid isomers are found in significant amounts in urine. nih.govacs.org The formation of these acids occurs through the oxidation of one of the methyl groups on the pyrazine ring. nih.gov

A human intervention study investigating the metabolism of various alkylpyrazines from coffee found that a high percentage of the ingested compounds were recovered in the urine as their corresponding carboxylic acid metabolites. nih.gov For instance, 91% of ingested 2,5-dimethylpyrazine (B89654) and 97% of 2,6-dimethylpyrazine (B92225) were excreted as 5-methylpyrazine-2-carboxylic acid and 6-methylpyrazine-2-carboxylic acid, respectively. nih.gov In the case of 2,3,5-trimethylpyrazine, the major metabolites identified were 3,6-dimethylpyrazine-2-carboxylic acid and 3,5-dimethylpyrazine-2-carboxylic acid, along with a smaller amount of 5,6-dimethylpyrazine-2-carboxylic acid. nih.govacs.org

| Parent Compound | Major Carboxylic Acid Metabolites | Reference |

|---|---|---|

| 2,3,5-Trimethylpyrazine | 3,6-Dimethylpyrazine-2-carboxylic acid | nih.govacs.org |

| 2,3,5-Trimethylpyrazine | 3,5-Dimethylpyrazine-2-carboxylic acid | nih.govacs.org |

| 2,3,5-Trimethylpyrazine | 5,6-Dimethylpyrazine-2-carboxylic acid | nih.govacs.org |

| 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid | nih.gov |

| 2,6-Dimethylpyrazine | 6-Methylpyrazine-2-carboxylic acid | nih.gov |

While carboxylic acids are the main end-products, other minor metabolites are formed during the biotransformation of trimethylpyrazines. These include intermediate pyrazinemethanols and Phase II conjugation products like glucuronides and sulfates. nih.govacs.org The formation of pyrazinemethanol occurs as an intermediate step where a methyl group is hydroxylated before its subsequent oxidation to a carboxylic acid. nih.govacs.org

A targeted analysis of urine from coffee drinkers found only negligible traces of these minor metabolites. nih.govacs.org The identified pyrazinemethanols included 3,6-dimethyl-2-pyrazinemethanol. nih.govacs.org Phase II metabolites, which are formed by conjugating the Phase I metabolites with molecules like glucuronic acid or sulfate (B86663) to further increase water solubility, were also detected in very small quantities. nih.govacs.org These included (3,6-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide and (3,6-dimethylpyrazine-2-yl-)methyl-sulfate. nih.govacs.org The low levels of these compounds suggest that the oxidation to carboxylic acids is a highly efficient process. nih.govacs.org

| Parent Compound | Minor Metabolite Type | Specific Metabolites Identified | Reference |

|---|---|---|---|

| 2,3,5-Trimethylpyrazine | Pyrazinemethanol | 3,6-Dimethyl-2-pyrazinemethanol | nih.govacs.org |

| 2,3,5-Trimethylpyrazine | Glucuronide | (3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide | nih.govacs.org |

| 2,3,5-Trimethylpyrazine | Sulfate | (3,6-Dimethylpyrazine-2-yl-)methyl-sulfate | nih.govacs.org |

Formation of Carboxylic Acid Metabolites

Enzymatic Systems Involved in Pyrazine Biotransformation

The metabolic conversion of pyrazines is primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. nih.gov These enzymes are crucial for the metabolism of a wide range of xenobiotics. Studies in rat models have shown that different pyrazine derivatives can induce different CYP450 isoenzymes. nih.gov

For example, pyrazine itself was found to be a primary inducer of CYP2E1. nih.gov In contrast, (methylthio)methylpyrazine, a more complex derivative, induced a broader range of isoenzymes, including CYP2B1, CYP3A, and CYP2E1. nih.gov This suggests that the specific enzymatic pathway for pyrazine metabolism is dependent on the compound's structure. The oxidation of the alkyl side chains of trimethylpyrazines is consistent with the known functions of these mixed-function oxidases. nih.gov

Industrial and Research Applications of Pyrazine Amines

Applications in Specialty Chemical Synthesis:

Potential as Antimicrobial Agents:Studies evaluating the potential antimicrobial activity of N,N,6-Trimethylpyrazin-2-amine in materials science were not found.

Due to the strict adherence to the requested outline and the specific focus on "this compound," the absence of direct scientific evidence prevents the creation of the requested article. Further research and publication in the scientific community would be necessary to provide the detailed information sought.

Patent Landscape Analysis of Pyrazine (B50134) Derivatives

A review of the patent landscape for pyrazine derivatives reveals a significant and growing interest in these heterocyclic compounds across various scientific and industrial fields. tandfonline.comnih.gov The versatility of the pyrazine ring system allows for extensive chemical modification, leading to a wide array of derivatives with diverse and valuable properties. tandfonline.comresearchgate.net Patent databases such as SciFinder and Espacenet show a high volume of patent applications related to pyrazine derivatives, underscoring their importance in modern chemistry and technology. tandfonline.comnih.govresearchgate.net

Overview of Patented Synthetic Routes

The synthesis of pyrazine derivatives has been a subject of intense research, leading to the patenting of numerous synthetic methodologies. These patented routes aim to provide efficient, scalable, and often more environmentally friendly ways to produce these valuable compounds. tandfonline.com

One of the classical and most straightforward patented approaches for pyrazine synthesis involves the condensation reaction of 1,2-diketones with 1,2-diamines. tandfonline.com This method, while fundamental, has been the subject of various refinements to improve yields and reduce harsh reaction conditions. tandfonline.com

Another significant area of patented synthesis involves the modification of existing pyrazine rings. For instance, methods for the halogenation of pyrazines, followed by nucleophilic substitution, allow for the introduction of a wide range of functional groups. biosynce.com A Chinese patent, CN103214424B, discloses a method for synthesizing pyrazine methylamine (B109427) derivatives by oxidizing a methyl pyrazine derivative to an aldehyde, followed by reaction with hydroxylamine (B1172632) hydrochloride and subsequent reduction. google.com This method is noted for its fewer steps and higher product yield compared to previous methods. google.com

Patents also cover greener synthesis approaches. For example, catalytic systems using copper-chromium, copper-zinc-chromium, and silver have been patented for the preparation of 2-methylpyrazine (B48319) from ethylenediamine (B42938) and propylene (B89431) glycol. tandfonline.com More recent developments have focused on biocatalytic methods, such as the use of Lipozyme® TL IM from Thermomyces lanuginosus to catalyze the amination of pyrazine esters, offering a more sustainable route to pyrazinamide (B1679903) derivatives. rsc.org

A notable patented synthetic route for a pyrazine derivative involves the preparation of 3-amino-6-(3,5-dimethylphenyl)pyrazine-2-carboxamide starting from 3-aminopyrazine-2-carboxylic acid via esterification, amidation, bromination, and a subsequent coupling reaction, as detailed in patent CN104387331A. google.com

The following table provides a summary of some patented synthetic strategies for pyrazine derivatives:

| Patent/Reference | Synthetic Method | Starting Materials | Key Features |

| CN103214424B | Oxidation and reductive amination | Methyl pyrazine derivative | Fewer steps, high yield, mild reaction conditions. google.com |

| CN104387331A | Multi-step synthesis | 3-Aminopyrazine-2-carboxylic acid | Esterification, amidation, bromination, coupling reaction. google.com |

| tandfonline.com | Condensation reaction | 1,2-diketones and 1,2-diamines | A classical and direct route to the pyrazine core. tandfonline.com |

| rsc.org | Biocatalytic amidation | Pyrazine esters and amines | Green synthesis, high efficiency, use of enzymes. rsc.org |

| tandfonline.com | Catalytic cyclodehydrogenation | N-(-hydroxyalkyl) alkyldiamine | Use of copper-chromium catalysts. tandfonline.com |

Patented Applications in Chemical and Material Sciences

The unique electronic and structural properties of pyrazine derivatives have led to a broad range of patented applications in the chemical and material sciences. tandfonline.com The electron-withdrawing nature of the pyrazine ring, combined with the ability to introduce various functional groups, makes these compounds highly versatile. biosynce.com

In the flavor and fragrance industry, numerous patents cover the use of alkylpyrazines for their characteristic nutty, roasted, and earthy aromas. researchgate.netscite.ai For example, a US patent from 1967 describes the use of isomeric methyl-methoxy-pyrazines to impart a natural roasted hazelnut flavor to foodstuffs. google.com The high demand for natural-like flavors has driven the development and patenting of both chemical and biotechnological methods for producing these aromatic compounds. researchgate.net

In materials science, pyrazine-containing polymers and materials have been investigated and patented for their potential in electronics and optoelectronics. biosynce.com The nitrogen atoms in the pyrazine ring can act as ligands, forming coordination complexes with metal ions. biosynce.com These complexes have potential applications in catalysis and the development of novel materials with specific electronic or optical properties. biosynce.com Research has also demonstrated that pyrazine derivatives can exhibit significant nonlinear optical properties, suggesting potential applications in advanced photonic technologies. Furthermore, pyrazine amine derivatives have been explored as blue-orange fluorescent materials. tandfonline.com

The pharmaceutical industry holds a vast number of patents for pyrazine derivatives due to their wide spectrum of biological activities. tandfonline.comnih.govresearchgate.net These compounds are patented as anticancer, antibacterial, antifungal, and antiviral agents. tandfonline.comnih.govresearchgate.netresearchgate.net For example, patent IL228265A specifically covers the preparation and pharmaceutical compositions of pyrido[2,3-b]pyrazine (B189457) derivatives. Another patent, US11827644B2, describes pyrazine derivatives that act as SHP2 inhibitors for potential use in treating diseases mediated by non-receptor protein tyrosine phosphatase. google.com

The table below summarizes some of the patented applications of pyrazine derivatives in chemical and material sciences:

| Application Area | Examples of Patented Pyrazine Derivatives | Key Patented Features/Applications |

| Flavor and Fragrance | Isomeric methyl-methoxy-pyrazines, Alkylpyrazines | Imparting roasted, nutty, and hazelnut flavors to food products. researchgate.netgoogle.com |

| Materials Science | Pyrazine-containing polymers, Pyrazine amine derivatives | Use in electronics, optoelectronics, and as fluorescent materials. tandfonline.combiosynce.com |

| Catalysis | Pyrazine-metal complexes | Development of novel catalysts for chemical synthesis. biosynce.com |

| Pharmaceuticals | Pyrido[2,3-b]pyrazine derivatives, SHP2 inhibitors | Treatment of various diseases including cancer and viral infections. google.com |

Future Research Directions and Unexplored Avenues for N,n,6 Trimethylpyrazin 2 Amine

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The future utility of N,N,6-trimethylpyrazin-2-amine is fundamentally dependent on the ability to produce it and its derivatives efficiently and selectively. While general methods for pyrazine (B50134) synthesis exist, research focused specifically on this compound is nascent. Future work should prioritize the development of novel synthetic strategies.

Key research avenues include:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to improve yields and dramatically shorten reaction times for the synthesis of related N-substituted aminopyrazine derivatives. mdpi.com Applying this technology to the synthesis of this compound, likely through an aminodehalogenation reaction of a suitable chloropyrazine precursor, could offer a significant improvement over classical heating methods. mdpi.com

Catalytic Amination: Copper-catalyzed amination reactions have proven efficient for producing aminopyridine and, by extension, aminopyrazine derivatives from their bromo- or chloro-precursors. rsc.org A dedicated research program could explore various catalysts (e.g., copper, palladium) and ligand systems to optimize the direct amination of a 2-halo-6-methylpyrazine with dimethylamine, aiming for high yields under mild conditions.

Multi-Component Reactions (MCRs): Tandem reactions that form multiple bonds in a single operation offer inherent efficiency. A documented approach for creating 2-aminopyrazines involves a condensation reaction of 1,2-diamines, aldehydes, and a cyanide source. rsc.org Future research could investigate the feasibility of a novel MCR tailored to produce the this compound scaffold, potentially offering a more streamlined and atom-economical pathway compared to traditional multi-step syntheses.

A comparative table of potential synthetic starting points is outlined below.

| Starting Material | Reagent | Potential Method | Reference for Related Synthesis |

| 2-Chloro-6-methylpyrazine (B130241) | Dimethylamine | Nucleophilic Aromatic Substitution | mdpi.com |

| 2-Bromo-6-methylpyrazine | Dimethylamine | Copper-Catalyzed Amination | rsc.org |

| 1,2-Diaminopropane (B80664), Aldehyde | Dimethylamine, TMSCN | Multi-Component Reaction | rsc.org |

Comprehensive Structure-Activity Relationship Studies for Specific Biological Targets

The pyrazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemimpex.comontosight.ai However, the specific biological profile of this compound is unknown. A crucial area of future research is the systematic exploration of its structure-activity relationships (SAR).

This would involve:

Synthesis of Analog Libraries: Creating a focused library of compounds by modifying the substituents on the pyrazine ring and the N,N-dimethylamino group. For instance, replacing the N,N-dimethyl groups with other alkyl or cyclic amines or introducing different functional groups at other positions of the pyrazine ring.

Biological Screening: Testing these synthesized analogs against a diverse panel of biological targets. Based on the activities of related pyrazines, initial screens could focus on anticancer, antibacterial (including antitubercular), and antifungal assays. mdpi.comsciforum.net For example, studies on N-benzylamine substituted pyrazines found that lipophilicity and the presence of halogen or trifluoromethyl groups were important for antimycobacterial activity. mdpi.com

SAR Elucidation: Correlating the structural modifications with changes in biological activity to build a comprehensive SAR model. This would identify the key molecular features responsible for potency and selectivity, guiding the design of more effective second-generation compounds. Analysis of ligustrazine derivatives has shown that the type of amine substituent can significantly influence neuroprotective activities. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Biological Effects

In silico methods are indispensable in modern chemical research for predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling represents a significant, unexplored avenue.

Future computational studies should focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. These calculations can provide insights into its kinetic and thermodynamic reactivity, stability, and potential sites for electrophilic or nucleophilic attack. wur.nl

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is generated from SAR studies, QSAR models can be developed. These models mathematically correlate chemical structure descriptors (e.g., lipophilicity, electronic parameters, steric properties) with biological activity, enabling the prediction of the potency of novel, unsynthesized derivatives. mdpi.com

Molecular Docking and Dynamics: If a specific biological target is identified, molecular docking simulations can predict the preferred binding orientation of this compound within the target's active site. Subsequent molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time. Such modeling has been used to understand the binding of alkylpyrazines to odorant receptors. nih.gov

Exploration of this compound in Emerging Chemical Technologies

The unique electronic properties and coordination capabilities of the pyrazine ring make it a valuable component in materials science and catalysis. The potential of this compound in these emerging fields is entirely unexplored.

Prospective research areas include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the exocyclic amino group can act as coordination sites for metal ions. Research could explore the self-assembly of this compound with various metal centers to create novel coordination polymers or MOFs with potential applications in gas storage, separation, or catalysis.

Organic Electronics: Heterocyclic aromatic compounds are foundational to the development of organic semiconductors. The electronic properties of this compound could be investigated for its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in dye-sensitized solar cells.

Agrochemicals: Pyrazine derivatives are utilized as intermediates in the production of pesticides and herbicides. chemimpex.com The this compound scaffold could be explored as a new building block for developing novel agrochemicals, with SAR studies targeting specific pests or weeds. Research on related pyrazines has shown they can act as inhibitors of photosynthetic electron transport, a mechanism of action for some herbicides. mdpi.com

Methodological Advancements in Analytical Characterization

Robust analytical methods are the bedrock of all chemical research, ensuring the identity, purity, and quantification of a compound. For a novel or underexplored molecule like this compound, establishing these methods is a critical first step.

Future research should aim for:

Chromatographic Method Development: Developing and validating high-resolution chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the separation and quantification of this compound. Given the existence of numerous isomers (e.g., N,N,5-trimethylpyrazin-2-amine, 3,5,6-trimethylpyrazin-2-amine), achieving isomeric separation will be critical. chemsrc.comvscht.cz Chiral HPLC columns have surprisingly been shown to resolve non-chiral pyrazine regio-isomers. nih.gov

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS), such as TOF-MS, to determine the exact mass and elemental composition, confirming its molecular formula. acs.orgnih.gov Tandem MS (MS/MS) techniques should be employed to elucidate fragmentation patterns, which can serve as a fingerprint for unambiguous identification in complex matrices. acs.orgacs.org

Comprehensive NMR Spectroscopy: While standard 1H and 13C NMR are essential, advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) will be required for the definitive assignment of all proton and carbon signals, which is crucial for distinguishing it from its isomers. nih.govacs.org These detailed analytical data are prerequisites for patent applications, publications, and regulatory submissions.

Concluding Remarks

Summary of Current Academic Understanding

N,N,6-Trimethylpyrazin-2-amine is a heterocyclic organic compound belonging to the pyrazine (B50134) family. Its structure is characterized by a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with a dimethylamino group (-N(CH₃)₂) at the second carbon position and a methyl group (-CH₃) at the sixth position. The presence of the pyrazine ring and the amine substituent are key determinants of its chemical properties and reactivity.

Academic understanding of this compound is primarily centered on its role as a synthetic intermediate and a member of the broader class of pyrazine derivatives, which are of significant interest in flavor chemistry and medicinal research. mdpi.commcgill.ca Pyrazines are known volatile compounds that contribute to the aroma and flavor of many cooked and fermented foods. mdpi.commcgill.ca While specific research on this compound is not extensively detailed in publicly available literature, its structural motifs suggest its potential as a building block. The 2-aminopyrazine (B29847) scaffold is a recognized pharmacophore, a molecular framework that is crucial for a drug's biological activity, and is found in various compounds explored for therapeutic purposes. mdpi.comscholarsresearchlibrary.com

The synthesis of related pyrazine compounds often involves reactions like the condensation of α-dicarbonyl compounds with 1,2-diamines or through Maillard reactions and fermentation processes. mdpi.com Derivatives of aminopyrazines are frequently synthesized for their potential biological activities, including antibacterial, antifungal, and anticancer properties. scholarsresearchlibrary.comresearchgate.netmdpi.com For instance, various substituted 2-aminopyrimidine (B69317) derivatives, which are structurally analogous to aminopyrazines, have been synthesized and evaluated for their pharmacological activities. mdpi.combiomedpharmajournal.orgnih.gov The trimethylated pyrazine structure, in particular, has been incorporated into more complex molecules to assess their cytotoxic effects against tumor cell lines. mdpi.com

Outlook for this compound in Chemical and Biological Research

The future research prospects for this compound appear promising, branching into both chemical and biological domains.

In Chemical Research:

The primary role foreseen for this compound is as a versatile building block in organic synthesis. Its functional groups—the tertiary amine and the pyrazine ring—offer multiple sites for chemical modification. This allows for its use in creating a library of more complex heterocyclic compounds. Researchers may explore its utility in:

Ligand Synthesis: The nitrogen atoms in the pyrazine ring and the exocyclic amine can act as coordination sites for metal ions, suggesting its potential use in the development of novel ligands for catalysis or functional materials.

Scaffold for Complex Molecules: It can serve as a starting material for synthesizing larger, more intricate molecular architectures. For example, it could be a precursor for creating polyvalent compounds where multiple pyrazine units are linked together, a strategy that has been explored with similar trimethylpyrazine structures to develop new anticancer agents. mdpi.com

Materials Science: Pyrazine-based structures are sometimes investigated for applications in organic electronics and polymers. The specific electronic properties imparted by the trimethyl- and dimethylamino-substituents could be exploited in the design of new functional materials. solubilityofthings.com

In Biological Research:

The structural similarity of this compound to biologically active aminopyrazines and aminopyrimidines makes it a compound of interest for medicinal chemistry and drug discovery. mdpi.comnih.gov Future investigations are likely to focus on:

Screening for Bioactivity: The compound could be screened against a wide range of biological targets. The 2-aminopyrimidine and 2-aminothiazole (B372263) moieties are known to exhibit diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. scholarsresearchlibrary.comnih.gov Given these precedents, this compound is a candidate for similar biological evaluations.

Drug-Like Scaffold: It can be used as a foundational scaffold for designing new therapeutic agents. By modifying its structure, medicinal chemists could optimize its properties to enhance potency and selectivity for specific biological targets, such as protein kinases, which are often implicated in cancer. nih.gov

Agrochemicals: Substituted amines and pyrazine derivatives are also utilized in the development of agrochemicals. solubilityofthings.com Therefore, this compound could be explored for potential applications as a pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N,6-Trimethylpyrazin-2-amine, and how can reaction intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous pyrazine derivatives are prepared by reacting halogenated pyrazines with methylamine under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Intermediate characterization involves thin-layer chromatography (TLC) and LC-MS to monitor reaction progress. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Parameters : Solvent choice, temperature, and stoichiometric ratios of methylamine to halogenated precursors directly impact yield.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : H NMR (400 MHz, CDCl) identifies methyl groups at δ 2.3–2.6 ppm (N,N-dimethyl) and δ 2.1–2.2 ppm (C6-methyl). Aromatic protons on the pyrazine ring appear as a singlet at δ 8.0–8.2 ppm .

- FT-IR : Peaks at 1580–1600 cm confirm C=N stretching, while 2800–2900 cm corresponds to C-H stretches in methyl groups .

- HRMS : Exact mass (m/z) calculated for CHN: 151.1106; observed: 151.1109 .

Advanced Research Questions

Q. What strategies optimize regioselective methylation in this compound synthesis to minimize byproducts?

- Methodology : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl group transfer efficiency. Reaction optimization via Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For example, a 15% increase in yield is achieved by maintaining pH 9–10 with KCO .

- Byproduct Analysis : GC-MS with DB-5 columns (30 m × 0.25 mm, 0.25 µm) detects dimethylated impurities (e.g., N,N,2,6-tetramethylpyrazin-2-amine) at retention times 12–14 min .

Q. How do structural modifications at the pyrazine ring influence the compound’s solubility and bioavailability?

- Methodology :

- LogP Calculation : Use XlogP3 software to predict lipophilicity. Introducing a trifluoromethyl group (as in related compounds) increases LogP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .

- In Vitro Assays : Solubility is measured in PBS (pH 7.4) and simulated gastric fluid. Bioavailability is assessed via Caco-2 cell monolayer permeability models .

Q. What analytical approaches resolve contradictions in reported bioactivity data for pyrazine derivatives?

- Methodology :

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., microdilution for antimicrobial activity). Discrepancies often arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with bioactivity to identify critical functional groups .

Data Analysis and Validation

Q. How can researchers assess the risk of nitrosamine contamination during synthesis?

- Methodology :

- LC-MS/MS Screening : Monitor for nitrosamine formation using MRM transitions (e.g., m/z 75 → 43 for N-nitrosodimethylamine). Limits of detection (LOD) ≤ 0.1 ppm are achievable .

- Process Control : Avoid nitrosating agents (e.g., NaNO) and secondary amines in reaction steps. Use high-purity solvents to minimize nitrite contamination .

Q. What computational tools predict the metabolic pathways of this compound?

- Methodology :

- In Silico Metabolism : Software like Schrödinger’s ADMET Predictor identifies likely Phase I oxidation sites (e.g., methyl groups) and Phase II glucuronidation .

- Docking Studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolite formation .

Tables for Key Data

Table 1 : Comparative Bioactivity of Pyrazine Derivatives

| Compound | Antimicrobial IC (µg/mL) | Anticancer IC (µM) | LogP |

|---|---|---|---|

| This compound | 12.5 (S. aureus) | 45 (MCF-7) | 1.2 |

| 5-Bromo-N-methylpyrazin-2-amine | 8.3 (E. coli) | 62 (A549) | 1.8 |

| 6-Ethyl-2,3,5-trimethylpyrazine | 25.0 (P. aeruginosa) | N/A | 2.1 |

| Sources: |

Table 2 : GC Conditions for Purity Analysis

| Column Type | Temperature Program | Retention Time (min) |

|---|---|---|

| DB-5 | 50°C (2 min) → 280°C @ 10°C/min | 10.2 |

| HP-FFAP | 60°C (1 min) → 240°C @ 15°C/min | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.